(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-15(13-17-14-23-19-10-6-5-9-18(17)19)20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,14-15,20H,13H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDMQIFLHMOQBY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a benzo[b]thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C19H19NO2S
- Molecular Weight : 357.49 g/mol
- CAS Number : 2035001-89-7
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes, which can lead to diverse pharmacological effects. The presence of the benzo[b]thiophene structure may also contribute to its activity by enhancing binding affinity to target proteins or receptors involved in disease processes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through in vitro assays. For instance, research involving human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) demonstrated promising cytotoxic effects. The compound exhibited IC50 values indicative of significant potency against these cell lines, suggesting its potential as an anticancer agent .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways essential for tumor growth and proliferation. For instance, it could interfere with the cell cycle or induce apoptosis in cancer cells, although detailed mechanistic studies are still required to elucidate these pathways fully.
Comparative Analysis
When compared to other compounds with similar structures, this compound shows distinct biological properties that may enhance its therapeutic efficacy:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide | Contains thiophene ring | Anticancer activity |
| (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(furan-2-yloxy)acetamide | Furan substitution | Anti-inflammatory properties |
Future Directions and Research Opportunities
Further investigation into the biological activity of this compound is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To delineate the specific molecular pathways affected by this compound.
- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Comparison with Similar Compounds
Table 1: Comparative Data for Sulfonamide Derivatives
*Estimated formula based on structural similarity.
Comparison with Non-Sulfonamide Analogues
Compounds in (e.g., benzamide derivatives) and (e.g., thiophene-naphthalene amines) differ in functional groups:
- Amides vs. Sulfonamides : Benzamides () lack the sulfonyl group, reducing acidity and hydrogen-bonding capacity.
- Backbone Diversity : Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () prioritize amine linkages over sulfonamides, altering pharmacokinetic profiles .
Research Findings and Implications
Physicochemical Properties
- Solubility : The toluenesulfonamide analogue () may exhibit higher lipophilicity due to the methyl group, whereas the target compound’s conjugated system could enhance aqueous solubility via π-stacking interactions.
- Stability : The (E)-configuration in the target compound may confer resistance to isomerization under physiological conditions, a critical factor in drug design.
Q & A
Q. Optimization Tips :
- Temperature control (0–5°C during sulfonylation to minimize side reactions) .
- Catalyst selection : Use KOH or NaOH in methanol for Claisen-Schmidt condensations (yields ~52–66%) .
How can researchers validate the structural integrity of this compound?
Basic
Characterization requires a combination of spectroscopic and analytical methods:
- NMR (¹H/¹³C) : Confirm regiochemistry of the benzo[b]thiophene and sulfonamide moieties. For example, the E-configuration of the ethenesulfonamide group shows characteristic coupling constants (J = 12–16 Hz) .
- HRMS : Verify molecular ion peaks (e.g., calculated vs. experimental m/z within ±0.005 Da) .
- IR : Identify sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .
Q. Advanced
- X-ray crystallography : Use SHELXL for refinement (e.g., to resolve stereochemical ambiguities). For example, similar sulfonamides show dihedral angles of 60–88° between aromatic rings, critical for activity .
- Mercury CSD : Visualize packing patterns and hydrogen-bonding networks to correlate structure with stability .
What biological activities are associated with this compound, and how are they assayed?
Q. Basic
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values typically 8–32 µg/mL) .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models (IC₅₀ ~10–50 µM) .
Q. Advanced
- 5-HT1A receptor binding : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT) show Ki values <100 nM, suggesting CNS applications .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .
How do substituent modifications influence its structure-activity relationships (SAR)?
Q. Advanced
- Benzo[b]thiophene substitution : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position enhance antimicrobial potency by 2–4× compared to methoxy derivatives .
- Sulfonamide linker : Rigid E-configuration improves receptor binding (e.g., 5-HT1A) versus Z-isomers, as shown in docking studies .
- Phenyl ring functionalization : Para-methoxy groups reduce cytotoxicity in normal cells (e.g., HEK293) while retaining anticancer activity .
What crystallographic challenges arise during its analysis, and how are they resolved?
Q. Advanced
- Twinned crystals : Use SHELXD for structure solution and OLEX2 for visualization. For example, similar compounds require high-resolution data (d-spacing <1.0 Å) to resolve overlapping electron density .
- Disorder in sulfonamide groups : Apply isotropic displacement parameters and restraints during SHELXL refinement .
How can contradictory bioactivity data between studies be addressed?
Q. Advanced
- Purity verification : Use HPLC (C18 column, acetonitrile/water) to detect impurities >0.1% that may skew IC₅₀ values .
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and control for cell passage number .
- Solubility effects : Use DMSO concentrations <0.1% to avoid artificial inhibition .
What computational tools predict its pharmacokinetic properties?
Q. Advanced
- ADMET prediction : SwissADME or PreADMET for logP (~3.5), BBB permeability, and CYP450 inhibition .
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT1A (PDB ID: 7EKG) to prioritize synthetic analogs .
How does pH stability impact experimental design?
Q. Advanced
- Degradation in acidic conditions : Monitor via LC-MS; sulfonamide hydrolysis occurs at pH <4, requiring buffered solutions (pH 7.4) for in vitro studies .
- Long-term storage : Store at –20°C in amber vials under argon to prevent oxidation of the ethenesulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
